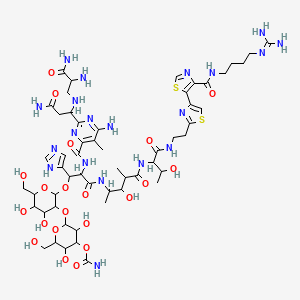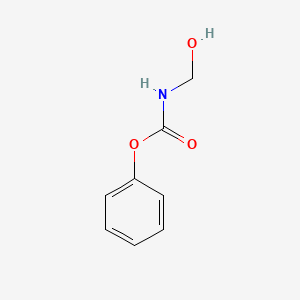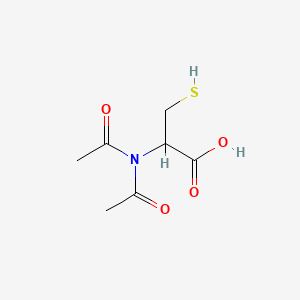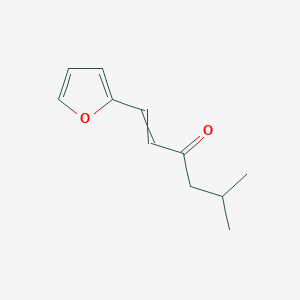
1-(Furan-2-yl)-5-methylhex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-5-methylhex-1-en-3-one is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which combines the furan ring with a hexenone chain, making it a valuable subject of study in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-5-methylhex-1-en-3-one typically involves the condensation of furan derivatives with hexenone precursors. One common method includes the catalytic conversion of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF), followed by a condensation reaction between HMF and 3,3-dimethyl-2-butanone . This two-step process exemplifies the integration of biomass catalytic conversion with organic synthesis techniques.
Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass as a starting material. The conversion of biomass to furan compounds like furfural and 5-hydroxymethylfurfural is a key step. These intermediates can then be further processed to produce this compound through various catalytic and condensation reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-yl)-5-methylhex-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-5-methylhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-5-methylhex-1-en-3-one involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions. For instance, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Furfural: A primary furan compound derived from biomass, used as a precursor for many furan derivatives.
5-Hydroxymethylfurfural (HMF): Another important furan derivative used in the synthesis of various chemicals.
2-Furylmethanol: A furan derivative used in the synthesis of pharmaceuticals and other organic compounds
Uniqueness: 1-(Furan-2-yl)-5-methylhex-1-en-3-one is unique due to its specific structure, which combines a furan ring with a hexenone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
4196-96-7 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-10(12)5-6-11-4-3-7-13-11/h3-7,9H,8H2,1-2H3 |
Clave InChI |
ARPBBWPSIYPLJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


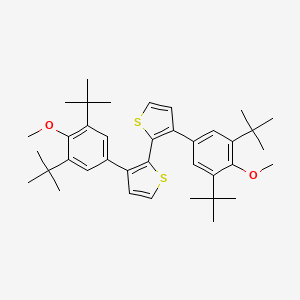
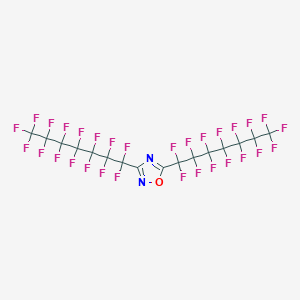

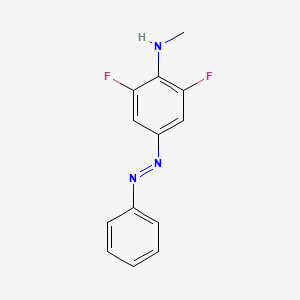
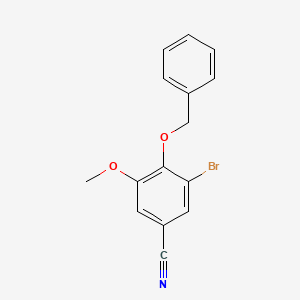
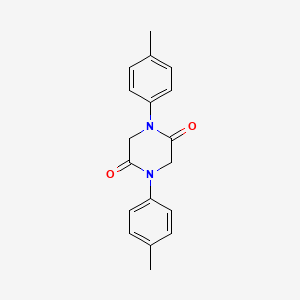
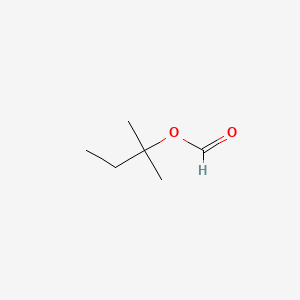
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
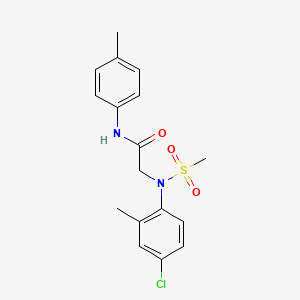
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
